1-(4-Benzylphenyl)pentan-1-OL is an organic compound with the molecular formula C18H22O, classified as a primary alcohol due to the presence of a hydroxyl group (-OH) attached to a primary carbon atom. This compound features a unique structure that includes a benzyl group connected to a phenyl ring, which is further linked to a pentanol chain. Its chemical identification is supported by its CAS number 1003707-00-3, and it is recognized for its potential applications in various scientific fields, including chemistry and biology .
The synthesis of 1-(4-Benzylphenyl)pentan-1-OL can be achieved through several methods:
The reduction reactions often require specific solvents and reaction conditions to enhance efficiency. For example, sodium borohydride is frequently used in methanol or ethanol, while lithium aluminum hydride reactions are conducted in ether solvents .
The molecular structure of 1-(4-Benzylphenyl)pentan-1-OL can be represented with the following details:
The structural formula indicates that the compound consists of a pentanol backbone with aromatic substituents, which contribute to its unique chemical properties .
| Property | Value |
|---|---|
| CAS Number | 1003707-00-3 |
| Molecular Formula | C18H22O |
| Molecular Weight | 254.4 g/mol |
| InChI Key | YCVJJGITBVPVTQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(C1=CC=C(C=C1)CC2=CC=CC=C2)O |
1-(4-Benzylphenyl)pentan-1-OL participates in several significant chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-(4-Benzylphenyl)pentan-1-OL involves its interaction with biological systems through hydrogen bonding facilitated by its hydroxyl group. This interaction can influence protein structures and enzyme activities, potentially modulating various biochemical pathways. The hydrophobic benzyl and phenyl groups may enhance its binding affinity to lipid membranes or protein active sites, contributing to its biological effects .
The physical properties of 1-(4-Benzylphenyl)pentan-1-OL include:
Key chemical properties include:
These properties make it suitable for various applications in organic synthesis and industrial processes.
1-(4-Benzylphenyl)pentan-1-OL has several notable applications:
This compound's diverse applications underscore its significance within both academic research and industrial contexts.
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5